Cas no 2034551-03-4 (N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide)

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide structure
2034551-03-4 structure
商品名:N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
CAS番号:2034551-03-4
MF:C16H11F3N6O
メガワット:360.2934
CID:5353458

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide
    • N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
    • N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
    • インチ: 1S/C16H11F3N6O/c17-16(18,19)10-5-3-7-25-12(22-24-14(10)25)8-20-15(26)13-9-4-1-2-6-11(9)21-23-13/h1-7H,8H2,(H,20,26)(H,21,23)
    • InChIKey: XQJDMQHKOARPPY-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C([H])C([H])=C([H])N2C1=NN=C2C([H])([H])N([H])C(C1C2=C([H])C([H])=C([H])C([H])=C2N([H])N=1)=O)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 533
  • トポロジー分子極性表面積: 88
  • 疎水性パラメータ計算基準値(XlogP): 2.8

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6524-5862-20μmol
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-5862-3mg
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
3mg
$63.0 2023-09-08
Life Chemicals
F6524-5862-100mg
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
100mg
$248.0 2023-09-08
Life Chemicals
F6524-5862-1mg
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
1mg
$54.0 2023-09-08
Life Chemicals
F6524-5862-2μmol
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6524-5862-4mg
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
4mg
$66.0 2023-09-08
Life Chemicals
F6524-5862-40mg
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
40mg
$140.0 2023-09-08
Life Chemicals
F6524-5862-75mg
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
75mg
$208.0 2023-09-08
Life Chemicals
F6524-5862-5μmol
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-5862-15mg
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide
2034551-03-4
15mg
$89.0 2023-09-08

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide 関連文献

N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamideに関する追加情報

N-{[8-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-Yl]Methyl}-1H-Indazole-3-Carboxamide: A Comprehensive Overview

The compound N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide, identified by the CAS number 2034551-03-4, represents a significant advancement in the field of heterocyclic chemistry. This molecule is a derivative of indazole and triazolopyridine, two structural motifs that have garnered substantial attention due to their versatile applications in drug discovery and materials science.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Its unique structure incorporates a trifluoromethyl group attached to a triazolopyridine ring system, which is further connected to an indazole moiety via a carboxamide linkage. This configuration imparts the molecule with distinct electronic properties and enhances its biological activity.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Researchers have employed various strategies to optimize the reaction conditions, ensuring high yields and purity levels. The use of transition metal catalysts has been particularly effective in facilitating key transformations during the synthesis.

In terms of applications, this compound has shown promise in several therapeutic areas. Preclinical studies indicate that it exhibits potent activity against various enzyme targets associated with neurodegenerative diseases and cancer. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool for investigating disease mechanisms at a molecular level.

From a structural perspective, the molecule's triazolopyridine core contributes significantly to its stability and bioavailability. The indazole moiety further enhances its pharmacokinetic properties by improving solubility and permeability. These attributes make it an attractive candidate for drug delivery systems that require sustained release profiles.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards specific protein targets, paving the way for rational drug design strategies. Furthermore, high-resolution crystallography has revealed the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its stereochemical behavior.

The integration of this compound into materials science has also yielded intriguing results. Its ability to form stable supramolecular assemblies has been explored for applications in nanotechnology and advanced materials development. Researchers are currently investigating its potential as a building block for constructing functional materials with tailored electronic properties.

In conclusion, N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indazole-3-carboxamide stands as a testament to the ongoing innovation in chemical research. With its diverse applications spanning pharmaceuticals and materials science, this compound continues to be a focal point for scientific exploration and technological advancement.

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